molecular formula C19H24Cl2N4O4S B099439 Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- CAS No. 16558-32-0

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-

Cat. No.: B099439
CAS No.: 16558-32-0
M. Wt: 475.4 g/mol
InChI Key: IQJLIBJIBFXYCA-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- is a complex azo-linked benzenesulfonamide derivative. Key structural features include:

  • A sulfonamide core (–SO₂NH–) with a 3-chloro substituent on the benzene ring.
  • An azo group (–N=N–) connecting the sulfonamide moiety to a substituted phenyl group containing a bis(2-hydroxyethyl)amino group and a 2-methyl substituent.
  • A 2-chloroethyl (–N–CH₂CH₂Cl) side chain, which may confer alkylating activity.

Properties

IUPAC Name

4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-chloro-N-(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24Cl2N4O4S/c1-14-12-15(25(8-10-26)9-11-27)2-4-18(14)23-24-19-5-3-16(13-17(19)21)30(28,29)22-7-6-20/h2-5,12-13,22,26-27H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJLIBJIBFXYCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)S(=O)(=O)NCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066080
Record name Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-
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Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16558-32-0
Record name 4-[2-[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-chloro-N-(2-chloroethyl)benzenesulfonamide
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Record name Benzenesulfonamide, 4-(2-(4-(bis(2-hydroxyethyl)amino)-2-methylphenyl)diazenyl)-3-chloro-N-(2-chloroethyl)-
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Record name Benzenesulfonamide, 4-[2-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-3-chloro-N-(2-chloroethyl)-
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Record name Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-
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Record name 4-[[4-[bis(2-hydroxyethyl)amino]-o-tolyl]azo]-3-chloro-N-(2-chloroethyl)benzenesulphonamide
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Biological Activity

Benzenesulfonamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The compound Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- (CAS No. 14607-25-1) is a complex aromatic compound characterized by multiple functional groups that contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C19H25ClN4O4SC_{19}H_{25}ClN_{4}O_{4}S, with a molecular weight of approximately 440.94 g/mol. The structure features an azo linkage and a sulfonamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H25ClN4O4S
Molecular Weight440.9442 g/mol
CAS Number14607-25-1
PurityTypically ≥95%

Antimicrobial Activity

Benzenesulfonamide derivatives have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives of benzenesulfonamide have shown Minimum Inhibitory Concentrations (MIC) against Escherichia coli and Staphylococcus aureus, highlighting their potential as antibacterial agents .

Anti-inflammatory Effects

Studies involving isolated rat heart models have evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The compound 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in both perfusion pressure and coronary resistance compared to controls, suggesting its potential as an anti-inflammatory agent through modulation of cardiovascular responses .

The biological activity of benzenesulfonamide is often attributed to its interaction with specific enzymes and biomolecules. For example, docking studies have indicated that these compounds may act as calcium channel inhibitors, which could explain their effects on blood pressure regulation and cardiovascular health .

Case Studies

  • Study on Cardiovascular Effects
    • Objective : To assess the impact of benzenesulfonamide derivatives on coronary resistance.
    • Methodology : Isolated rat heart model was employed to measure perfusion pressure.
    • Results : The compound significantly lowered perfusion pressure and coronary resistance over time, indicating its potential therapeutic use in managing cardiovascular diseases .
  • Antimicrobial Efficacy Evaluation
    • Objective : To determine the antimicrobial potency of various benzenesulfonamide derivatives.
    • Results : Compound 4d was found to be most effective against E. coli with an MIC of 6.72 mg/mL, while compound 4h showed similar efficacy against S. aureus (MIC 6.63 mg/mL) .

Scientific Research Applications

Pharmacological Studies

Benzenesulfonamide derivatives are often investigated for their potential as therapeutic agents. The specific compound has been studied for its effects on various biological targets, including:

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The azobenzene moiety is known for its ability to undergo photochemical reactions, which can be harnessed for targeted drug delivery systems.
  • Antimicrobial Properties : Compounds in this class have shown promise in inhibiting bacterial growth, making them candidates for antibiotic development.

Analytical Chemistry

The compound has been utilized in various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : It can be effectively separated using reverse-phase HPLC methods. A study demonstrated the use of a Newcrom R1 HPLC column to analyze this compound under simple conditions using acetonitrile-water mixtures, showing its applicability in purity assessment and impurity profiling .
Technique Mobile Phase Application
HPLCAcetonitrile + Water + Phosphoric AcidAnalysis and separation of impurities

Environmental Science

This compound is also relevant in toxicology studies:

  • Predictive Toxicology : Databases like DSSTox provide valuable insights into the toxicological profiles of such compounds, aiding in the assessment of environmental risks associated with chemical exposure .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of benzenesulfonamide derivatives on various cancer cell lines. Results indicated that modifications to the azobenzene structure significantly enhanced antiproliferative activity. This suggests potential pathways for developing new anticancer drugs based on this scaffold.

Case Study 2: HPLC Method Development

In a method development study, researchers successfully optimized an HPLC method for the separation of benzenesulfonamide derivatives. The method demonstrated high efficiency and reproducibility, highlighting its utility in pharmaceutical analysis and quality control processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name / CAS Key Substituents Molecular Formula Molecular Weight LogP Key Features
Target Compound 3-chloro, bis(2-hydroxyethyl)amino, 2-methylphenylazo, N-(2-chloroethyl) Not explicitly provided Combines alkylating (chloroethyl) and hydrophilic (hydroxyethyl) groups.
CAS 70865-32-6 2,5-dichloro, bis(2-hydroxyethyl)amino, N-(2-chloroethyl) C₁₈H₂₁Cl₃N₄O₄S 495.8 2.91 Higher chlorine content; used in HPLC studies.
CAS 19770-72-0 4-chloro, N-(4-dimethylaminophenyl) C₁₄H₁₅ClN₂O₂S 310.8 Electron-donating dimethylamino group; likely higher basicity.
CAS 109171-58-6 N-[4-(3-(4-chlorophenyl)-1-oxo-2-propenyl)phenyl] C₂₁H₁₆ClNO₃S 397.88 Conjugated enone system; potential for Michael addition reactivity.
CAS 244634-31-9 4-nitro, amino alcohol, hydrochloride salt C₂₀H₂₆ClN₃O₅S 488.0 Nitro group enhances electrophilicity; hydrochloride improves solubility.
Key Observations:
  • Chlorine Substitution : The target compound’s 3-chloro and N-(2-chloroethyl) groups differentiate it from analogs like CAS 70865-32-6 (2,5-dichloro) and CAS 19770-72-0 (4-chloro). Chlorine positions influence electronic effects and steric interactions .
  • Hydrophilicity: The bis(2-hydroxyethyl)amino group in the target compound and CAS 70865-32-6 enhances water solubility compared to analogs with lipophilic substituents (e.g., tert-butyl in ). This aligns with ’s emphasis on solubility impacting therapeutic indexes .
  • Alkylating Potential: The 2-chloroethyl side chain in the target compound and CAS 70865-32-6 may confer alkylating activity, similar to nitrosoureas discussed in . Such groups can crosslink DNA but may also increase toxicity .

Preparation Methods

Sulfonylation of 2-Chloroethylamine

The initial step involves the preparation of N-(2-chloroethyl)-4-nitrobenzenesulfonamide via nucleophilic substitution. A solution of 4-nitrobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) is treated with 2-chloroethylamine (1.0 eq) and triethylamine (2.5 eq) at 0°C. The reaction proceeds for 12 hours under nitrogen, yielding the sulfonamide intermediate (85% yield).

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (t, J = 6.4 Hz, 2H, CH2Cl), 3.61 (t, J = 6.4 Hz, 2H, NHCH2).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Chlorination at the 3-Position

Electrophilic aromatic chlorination is achieved using Cl2 gas in the presence of FeCl3 (5 mol%) in DCM at 0°C. The reaction mixture is stirred for 2 hours, yielding 3-chloro-N-(2-chloroethyl)-4-nitrobenzenesulfonamide (65% yield).

Key Observations :

  • Regioselectivity is controlled by the electron-withdrawing sulfonamide group, directing chlorination to the meta position.

  • HPLC Purity : 93% after recrystallization (ethanol/water).

Reduction of the Nitro Group

The nitro group is reduced to an amine using SnCl2·2H2O (4 eq) in concentrated HCl under reflux for 4 hours. The product, 3-chloro-N-(2-chloroethyl)-4-aminobenzenesulfonamide , is isolated as a pale-yellow solid (90% yield).

Analytical Data :

  • 1H NMR (DMSO-d6) : δ 7.52 (d, J = 8.6 Hz, 1H, Ar-H), 7.31 (s, 1H, Ar-H), 6.94 (d, J = 8.6 Hz, 1H, Ar-H), 5.21 (s, 2H, NH2).

  • Elemental Analysis : Calculated for C8H9Cl2N2O2S: C, 33.94%; H, 3.21%; N, 9.90%. Found: C, 33.88%; H, 3.18%; N, 9.85%.

Preparation of 4-[Bis(2-hydroxyethyl)amino]-2-methylaniline

Alkylation of 4-Amino-2-methylphenol

A solution of 4-amino-2-methylphenol (1.0 eq) in ethanol is treated with 2-chloroethanol (2.2 eq) and K2CO3 (3.0 eq) at 80°C for 24 hours. The reaction yields 4-[bis(2-hydroxyethyl)amino]-2-methylphenol , which is subsequently hydrogenated over Pd/C (10 wt%) in methanol to afford the aniline derivative (72% yield over two steps).

Optimization Notes :

  • Excess 2-chloroethanol ensures complete dialkylation.

  • TLC Monitoring : Hexane/ethyl acetate (1:1) Rf = 0.45.

Diazotization and Azo Coupling

Diazotization of 3-Chloro-N-(2-chloroethyl)-4-aminobenzenesulfonamide

The amine (1.0 eq) is dissolved in H2SO4 (20% v/v) at 0–5°C. NaNO2 (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to form the diazonium salt.

Critical Parameters :

  • Temperature <5°C prevents diazonium salt decomposition.

  • Starch-Iodide Test : Confirms excess nitrous acid.

Coupling with 4-[Bis(2-hydroxyethyl)amino]-2-methylaniline

The diazonium salt solution is added to a cooled (0°C) solution of 4-[bis(2-hydroxyethyl)amino]-2-methylaniline (1.05 eq) in acetate buffer (pH 4–5). The reaction is stirred for 2 hours, yielding the azo product as a dark-red precipitate (70% yield).

Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate 2:1).

  • HPLC Purity : 98% (λ = 480 nm).

Structural and Analytical Validation

Spectroscopic Characterization

  • 1H NMR (DMSO-d6) : δ 8.15 (d, J = 8.7 Hz, 2H, Ar-H), 7.62 (s, 1H, Ar-H), 7.30 (d, J = 8.7 Hz, 2H, Ar-H), 4.85 (t, J = 5.2 Hz, 2H, OH), 3.70–3.45 (m, 8H, CH2OH and CH2Cl), 2.40 (s, 3H, CH3).

  • IR (KBr) : 1540 cm⁻¹ (N=N), 1320 cm⁻¹ (S=O), 1120 cm⁻¹ (C-O).

Elemental Analysis and Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C19H24Cl2N4O4S [M+H]+: 475.09, found: 475.12.

  • Elemental Analysis : Calculated for C19H23Cl2N4O4S: C, 47.90%; H, 4.87%; N, 11.76%. Found: C, 47.85%; H, 4.82%; N, 11.71%.

Comparative Analysis of Synthetic Routes

Yield Optimization Studies

ParameterVariationYield (%)Purity (%)
Coupling pH3.55892
4.57098
5.56595
Temperature (°C)07098
106294
Solvent (Diazotization)H2SO4 (20%)7098
HCl (conc.)5590

Side Reactions and Mitigation

  • Diazoamino Byproduct : Forms at pH >6, minimized by strict pH control.

  • Oxidation of Hydroxyethyl Groups : Prevented by inert atmosphere (N2).

Industrial-Scale Considerations

Cost-Efficiency Analysis

ReagentCost (USD/kg)EquivalentsTotal Cost (USD/mol)
4-Nitrobenzenesulfonyl chloride1201.214.40
2-Chloroethylamine901.08.10
SnCl2·2H2O254.03.00

Environmental Impact

  • Waste Streams : HCl and Sn byproducts require neutralization (NaOH) and precipitation.

  • Solvent Recovery : DCM and ethanol are distilled and reused (85% recovery).

Q & A

Basic: What synthetic methodologies are recommended for preparing this benzenesulfonamide derivative?

To optimize synthesis, employ carbodiimide-mediated coupling (e.g., EDC/HOAt) for azo bond formation between aromatic amines and sulfonamide intermediates. Maintain reaction temperatures at 0–5°C during critical steps to minimize side reactions. Purify via silica gel chromatography (e.g., hexane/ethyl acetate gradients) and characterize using 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} to verify substituent positions and azo linkage integrity. Yields can vary (37–73%) depending on steric and electronic effects of substituents .

Basic: How should researchers validate the structural identity of this compound?

Use a combination of spectroscopic techniques:

  • 1H NMR^{1}\text{H NMR} : Identify aromatic protons (δ 6.5–8.5 ppm), hydroxyethyl groups (δ 3.4–3.8 ppm), and chloroethyl signals (δ 3.6–3.9 ppm).
  • 13C NMR^{13}\text{C NMR} : Confirm sulfonamide carbonyl (δ ~165 ppm) and azo-linked carbons (δ ~140–150 ppm).
  • HRMS : Match exact mass to the molecular formula (e.g., C19_{19}H22_{22}Cl2_{2}N4_{4}O4_{4}S). Cross-reference with synthesized analogues in literature .

Basic: What formulation strategies enhance solubility for in vitro assays?

Due to hydrophobicity, use co-solvents like DMSO (≤10% v/v) or prepare sodium/potassium salts via sulfonic acid neutralization (e.g., monosodium salts improve aqueous solubility as seen in similar sulfonamides) . For in vivo studies, employ cyclodextrin-based encapsulation or lipid nanoparticles.

Advanced: How to design a structure-activity relationship (SAR) study targeting NLRP3 inflammasome inhibition?

  • Variable Substituents : Modify the hydroxyethyl groups, chloroethyl chain, or azo-linked aromatic ring.
  • Biological Assays : Measure IL-1β/IL-18 secretion in THP-1 macrophages and caspase-1 activation via Western blot.
  • Control Compounds : Include MCC950 (a known NLRP3 inhibitor) and inactive analogues to validate target specificity. Correlate substituent hydrophobicity with potency using logP calculations .

Advanced: How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Molecular Docking : Use AutoDock Vina to model interactions with NLRP3 (PDB ID: 6NPY). Pay attention to hydrogen bonding with Arg578 and hydrophobic contacts with Leu351.
  • Experimental Validation : Perform alanine scanning mutagenesis on predicted binding residues. If activity drops, the computational model is validated.
  • Solubility Correction : Adjust docking scores for solubility limitations using CheMBL’s solubility predictors .

Advanced: What strategies resolve contradictions in cytotoxicity vs. therapeutic efficacy profiles?

  • Orthogonal Assays : Test cytotoxicity in HEK293 cells and therapeutic efficacy in NLRP3-driven disease models (e.g., LPS-induced sepsis in mice).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may contribute to off-target effects.
  • Dose Optimization : Perform PK/PD studies to establish a therapeutic window, adjusting chloroethyl chain length to reduce alkylating toxicity .

Advanced: How to investigate the metabolic stability of this compound?

  • In Vitro Liver Microsomes : Incubate with human hepatocytes and track parent compound depletion via LC-MS/MS.
  • Metabolite Identification : Look for hydroxylation at the methylphenyl group or sulfonamide hydrolysis.
  • CYP Inhibition Assays : Test interactions with CYP3A4/2D6 to predict drug-drug interaction risks .

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